molecular formula C9H6BrNO B1322152 4-(4-Bromophenyl)oxazole CAS No. 54289-73-5

4-(4-Bromophenyl)oxazole

Cat. No. B1322152
CAS RN: 54289-73-5
M. Wt: 224.05 g/mol
InChI Key: JUZBHACCQAUBSC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxazole is a compound that belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is prevalent in various natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through different methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been shown to temper the reactivity of the postulated intermediate, a terminal α-oxo gold carbene, leading to the formation of the oxazole ring . Another method reported the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical processes, which is considered a greener methodology .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be analyzed using various spectroscopic techniques. For instance, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using NMR, FT-IR, and computational methods. The study provided insights into the optimized molecular structure, vibrational frequencies, and potential energy distribution of the normal modes of vibrations .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent palladium-catalyzed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles have been described. These reactions show selectivity for the 4-bromomethyl position and can be carried out using Stille or Suzuki coupling methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure and reactivity. For example, the antimicrobial properties of certain oxazole derivatives have been reported, indicating their potential as bioactive molecules . Additionally, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been characterized by single-crystal X-ray diffraction analysis, providing detailed information on their crystallographic parameters and intermolecular interactions .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

4-(4-Bromophenyl)oxazole has been used in the synthesis of novel compounds, which have shown promising antimicrobial action against bacterial and fungal strains . These compounds have also demonstrated potential for fighting biofilm-associated infections, particularly those caused by Enterococcus faecium .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized through various techniques including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were then tested for antimicrobial action, antioxidant activity, and toxicity .

Results or Outcomes

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents .

Antioxidant Effect

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry and Biochemistry .

Summary of the Application

Compounds containing 4-(4-Bromophenyl)oxazole have been tested for their antioxidant activity . These compounds have shown potential as antioxidants, which can help protect cells from damage caused by harmful molecules known as free radicals .

Methods of Application or Experimental Procedures

The antioxidant activity of these compounds was tested using DPPH, ABTS, and ferric reducing power assays . In silico studies were also performed to analyze the potential antioxidant effect .

Results or Outcomes

The results of the antioxidant effect assays, as well as of in silico analysis, revealed a promising potential of these compounds as antioxidants .

Synthesis of Novel Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

4-(4-Bromophenyl)oxazole has been used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized through various techniques including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

Results or Outcomes

The synthesized compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Biological Activities of Oxazole Derivatives

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Oxazole derivatives, including 4-(4-Bromophenyl)oxazole, have been studied for their diverse biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Methods of Application or Experimental Procedures

The biological activities of these compounds were tested using various assays, depending on the specific activity being studied .

Results or Outcomes

The results showed that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .

Synthesis of New Chemical Entities

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Methods of Application or Experimental Procedures

Oxazole is used as an intermediate in the synthesis of new chemical entities . The specific methods of synthesis depend on the particular chemical entity being synthesized .

Results or Outcomes

The synthesized oxazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Synthesis of Oxazoline Derived Marine Natural Products

Specific Scientific Field

This application is in the field of Marine Chemistry .

Summary of the Application

Oxazole derivatives have been used in the synthesis of oxazole, oxazoline, and isoxazoline derived marine natural products .

Methods of Application or Experimental Procedures

The specific methods of synthesis depend on the particular marine natural product being synthesized .

Results or Outcomes

The synthesized oxazoline derived marine natural products have shown various biological activities .

Safety And Hazards

The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

4-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBHACCQAUBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624676
Record name 4-(4-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)oxazole

CAS RN

54289-73-5
Record name 4-(4-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54289-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4′-dibromoacetophenone (9.66 g, 34.8 mmol) in formic acid (42 ml) was added ammonium formate (7.58 g, 120.6 mmol), and the mixture was heated at reflux temperature for 3 hours. The reaction mixture was cooled down to room temperature, and made basic by addition of 50% NaOH aqueous solution. The whole was extracted with CH2H2. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (2.0 g, 26% yield).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Ahmad, S Ullah, F Rahman, A Saeed… - European Journal of …, 2020 - Elsevier
Oxazole derivatives are important medicinal compounds which are inhibitors of various enzymes such as NPP1, NPP2, NPP3, tyrosine kinase, dipeptidyl-peptidase IV, cyclooxygenase-…
Number of citations: 17 www.sciencedirect.com
F Rahim, S Tariq, M Taha, H Ullah, K Zaman, I Uddin… - Bioorganic …, 2019 - Elsevier
New triazinoindole bearing thiazole/oxazole analogues (1–21) were synthesized and characterized through spectroscopic techniques such as HREI-MS, 1 H and 13 C NMR. The …
Number of citations: 38 www.sciencedirect.com
A Trapero, A Pacitto, V Singh, M Sabbah… - Journal of medicinal …, 2018 - ACS Publications
Tuberculosis (TB) remains a major cause of mortality worldwide, and improved treatments are needed to combat emergence of drug resistance. Inosine 5′-monophosphate …
Number of citations: 57 pubs.acs.org
LM Suen, C Wang, DN Hunter, HJ Mitchell… - …, 2018 - thieme-connect.com
AC(sp 2 )–C(sp 3 ) decarboxylative cross-coupling reaction utilizing dual nickel and photoredox catalysis for rapid parallel synthesis of diverse C-ring analogues of the HIV NNRTI …
Number of citations: 7 www.thieme-connect.com

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